molecular formula C14H10O3 B1268485 Bis(2-formylphenyl) Ether CAS No. 49590-51-4

Bis(2-formylphenyl) Ether

Cat. No. B1268485
CAS RN: 49590-51-4
M. Wt: 226.23 g/mol
InChI Key: LMJZLKFWMQOYKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2-formylphenyl) ether and related compounds often involves reactions that yield aromatic poly(ether benzoxazole)s and other polymers. For example, a bis(o-aminophenol) with a noncoplanar structure and ether linkages was synthesized from 2-benzyloxy-4-fluoronitrobenzene and biphenyl-2,2'-diol, followed by reduction, facilitating the production of aromatic poly(ether benzoxazole)s with high thermal stability and solubility in certain solvents (Imai et al., 2002). Additionally, catalytic asymmetric synthesis techniques have been employed to produce chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, showcasing the versatility in the synthesis approaches involving bis(2-formylphenyl) ether (Soai et al., 1994).

Molecular Structure Analysis

The structural characterization of compounds related to Bis(2-formylphenyl) ether, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, reveals pseudotetrahedral geometries and exceptional photophysical properties. These studies highlight the compound's potential in electronic and photonic applications due to its unique molecular structure (Kuang et al., 2002).

Chemical Reactions and Properties

Bis(2-formylphenyl) ether participates in various chemical reactions, including the synthesis of aromatic poly(ether imide)s from bis(ether anhydrides) containing bulky substituents. These reactions produce polymers with high glass transition temperatures and thermal stability, demonstrating the compound's role in creating materials with desirable thermal and mechanical properties (Kim & Hay, 1993).

Physical Properties Analysis

The physical properties of materials derived from Bis(2-formylphenyl) ether, such as solubility, glass-transition temperatures, and thermal stability, are critical for their application in high-performance polymers. For instance, new aromatic poly(ether benzoxazole)s synthesized from bis(o-aminophenol) monomers exhibit high solubility in specific solvents and remarkable thermal stability, with glass-transition temperatures ranging from 190-251 °C and stability up to 380 °C in nitrogen atmosphere (Imai et al., 2002).

Chemical Properties Analysis

The chemical properties of Bis(2-formylphenyl) ether derivatives, such as reactivity in catalytic asymmetric synthesis and their role in producing chiral diols and polymers, underscore the compound's versatility in organic synthesis. The ability to catalyze reactions yielding high enantiomeric excesses indicates the compound's utility in synthesizing optically active materials (Soai et al., 1994).

Scientific Research Applications

Catalytic Asymmetric Synthesis

Bis(2-formylphenyl) ether plays a crucial role in catalytic asymmetric synthesis. It's used in the enantioselective alkylation process to synthesize chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, which are crucial in asymmetric autocatalytic reactions (Soai, Hayase, Shimada, & Isobe, 1994).

Palladium Catalyst System

In combination with palladium acetate, bis(2-formylphenyl) ether forms an active catalyst system for the arylation of anilines, proving effective in coupling reactions involving various substrates (Sadighi, Harris, & Buchwald, 1998).

Fluorescent Chemosensors

This compound has been used in creating fluorescent chemosensors for potassium ions. The bis(crown ether) derived from it shows excellent selectivity and a significant increase in fluorescence intensity upon interaction with potassium ions (Yen & Huang, 2004).

Synthesis of Poly(ether imides)

Bis(2-formylphenyl) ether is pivotal in synthesizing poly(ether imides) from bis(ether anhydrides) containing bulky substituents. These polymers exhibit increased glass transition temperatures and are soluble in common organic solvents (Kim & Hay, 1993).

Polyimide Synthesis

The synthesis of polyimides involves using a bis(ether anhydride) derived from bis(2-formylphenyl) ether, offering solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Mi, Gao, & Ding, 1997).

Hydrothermal Synthesis

Bis(2-formylphenyl) ether is utilized in hydrothermal synthesis methods, offering an effective, simple, and environmentally friendly process for producing high-purity products (Xiu, 2007).

Electroluminescent Polymer Synthesis

In the creation of electroluminescent poly(terephthalylidene) derivatives, bis(2-formylphenyl) ether plays a role in producing polymers that are soluble in organic solvents, and these polymers demonstrate significant electroluminescence, making them valuable in electronic applications (Dong Jin Kim et al., 1999).

Synthesis of Radiographic Contrast Media

Bis(2-formylphenyl) ether is involved in the synthesis of new nonionic radiographic contrast media, where it's linked to sugars, offering high water solubility, hydrolytic stability, and low toxicity (Ranganathan & Sovák, 1980).

Synthesis of Aromatic Polyamides

This ether is key in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups, which are soluble in various organic solvents and can form transparent, flexible films, useful in material science (Hsiao, Yang, & Lin, 1999).

Organosoluble and Light-Colored Fluorinated Polyimides

Bis(2-formylphenyl) ether contributes to the development of fluorinated polyimides, which are organosoluble, light-colored, and demonstrate high thermal stability. They have potential applications in electronics and materials science (Yang, Hsiao, & Wu, 2003).

Safety And Hazards

Bis(2-formylphenyl) Ether should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and dust formation should be prevented . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Bis(2-formylphenyl) Ether are not detailed in the search results, its use in the synthesis of various drugs suggests potential for continued research and development in the pharmaceutical industry .

properties

IUPAC Name

2-(2-formylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZLKFWMQOYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346758
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-formylphenyl) Ether

CAS RN

49590-51-4
Record name Bis(2-formylphenyl) Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Soai, T Hayase, C Shimada, K Isobe - Tetrahedron: Asymmetry, 1994 - Elsevier
Chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, with very high ee's are synthesized by catalytic enantioselective alkylation of bis(2-formylphenyl)ether. Zinc alkoxides of chiral diols …
Number of citations: 87 www.sciencedirect.com
YF Wang, MQ Cheng, LY Wang - Russian Journal of Coordination …, 2011 - Springer
Two complexes of formulas [Zn(Hfac) 2 (IM-IMH-Bph)] (I) and [Co(Hfac) 3 ](IM-Bph) (II), where IM-Bph = 2,2′-bis(1′-oxyl-4′,4′,5′,5′-tetramethylimidazoline-2′-yl)-bis(2-…
Number of citations: 1 link.springer.com
A Simion, C Simion, T Kanda, S Nagashima… - Journal of the …, 2001 - pubs.rsc.org
Although it is recognized that the presence of water is disadvantageous for imine synthesis, we demonstrate that such synthesis can be effective in completely aqueous media, without …
Number of citations: 112 pubs.rsc.org
Y Ishigaki, M Takata, T Shimajiri, L Wu… - … A European Journal, 2022 - Wiley Online Library
10,11‐Bis[bis(4‐dimethylaminophenyl)methylene]dibenzo[bf]thiepin (1) and ‐oxepin (2) were prepared as stable yellow crystalline compounds, which are the cyclic analogues of …
J Pérez-Pérez, JG Alvarado-Rodríguez… - Inorganic Chemistry …, 2016 - Elsevier
Two tin compounds [Sn( n Bu) 2 (L n )], where L 1 double bond{O(C 6 H 4 -2-Ndouble bondC(H)C 6 H 4 -2′-O) 2 } 2 − and L 2 double bond{O(C 6 H 4 -2-C(H)double bondNC 6 H 4 -2…
Number of citations: 7 www.sciencedirect.com
M El Ojaimi, CP Gros, JM Barbe - 2008 - Wiley Online Library
The synthesis of face‐to‐face meso‐substituted bis(corrole) systems was revisited. By using a new synthetic pathway, the reaction was generalized to any type of linker and the yield …
Z Yang, HNC Wong, PM Hon, HM Chang… - The Journal of Organic …, 1992 - ACS Publications
The synthesis of dibenz [6,/] oxepin (1) was first reported in 1950 by Manske1 2 and was later also synthesized by Bestmann. 3 Interestingly, the structure of pacharin (2), which was …
Number of citations: 9 pubs.acs.org
JG Alvarado-Rodríguez, U Hernández-Balderas… - Polyhedron, 2016 - Elsevier
The reaction of the diamino ligands of general formula {D(C 6 H 4 NH 2 ) 2 } [D = O (L 1 ); S (L 2 )] and {D(C 6 H 4 CH 2 NHEt) 2 } [D = O (L 3 ); S (L 4 )] with RhCl 3 ·3H 2 O yielded …
Number of citations: 2 www.sciencedirect.com
T Matsuda, S Sato - The Journal of Organic Chemistry, 2013 - ACS Publications
The ring-closing metathesis (RCM) of bis(2-vinylphenyl)silanes in the presence of the second-generation Hoveyda–Grubbs catalyst in toluene at 100 C afforded dibenzo[b,f]silepines in …
Number of citations: 40 pubs.acs.org
J Kim, CS Yi - ACS catalysis, 2016 - ACS Publications
The cationic Ru–H complex was found to be an effective catalyst for the intermolecular hydroacylation of aryl-substituted olefins with aldehydes to form branched ketone products. The …
Number of citations: 30 pubs.acs.org

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